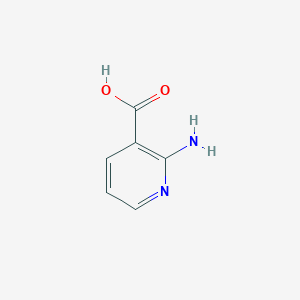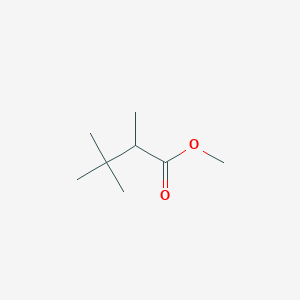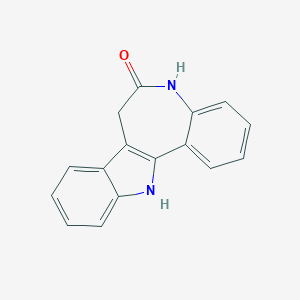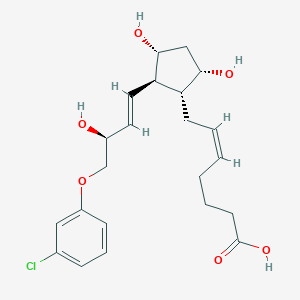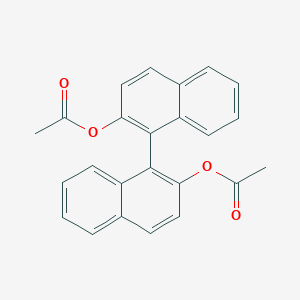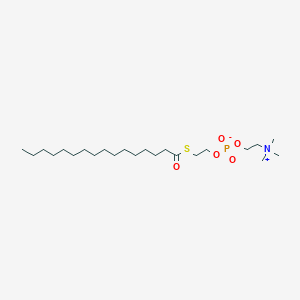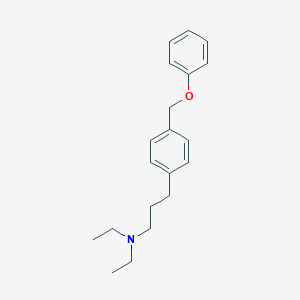
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, F13640, and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the formation of amyloid plaques, which are a hallmark of these diseases.
Mecanismo De Acción
The mechanism of action of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the formation of amyloid plaques. These enzymes include beta-secretase and gamma-secretase, which are responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides. By inhibiting the activity of these enzymes, this compound may be able to prevent the formation of amyloid plaques and slow the progression of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential applications in the treatment of neurological disorders, 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- has also been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition may lead to an increase in the levels of these neurotransmitters in the brain, which could have a variety of effects on mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in lab experiments is its potential for use in the treatment of neurological disorders. This compound has been shown to have a variety of effects on the brain and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action is not fully understood, and more research is needed to determine the optimal dosage and administration route.
Direcciones Futuras
There are many potential future directions for research on 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)-. One area of research could focus on the development of more effective synthesis methods for this compound. Another area of research could focus on the development of new drugs based on this compound that have improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Overall, the potential applications of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- in scientific research are vast, and more research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other methods for synthesizing this compound include the use of Grignard reagents and the reduction of nitro compounds.
Propiedades
Número CAS |
19733-80-3 |
|---|---|
Nombre del producto |
1-Propylamine, N,N-diethyl-3-(p-(phenoxymethyl)phenyl)- |
Fórmula molecular |
C20H27NO |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N,N-diethyl-3-[4-(phenoxymethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)16-8-9-18-12-14-19(15-13-18)17-22-20-10-6-5-7-11-20/h5-7,10-15H,3-4,8-9,16-17H2,1-2H3 |
Clave InChI |
KYRGLIWHGPAVHH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
Otros números CAS |
19733-80-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



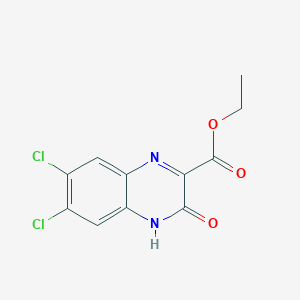
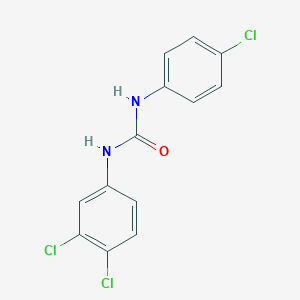
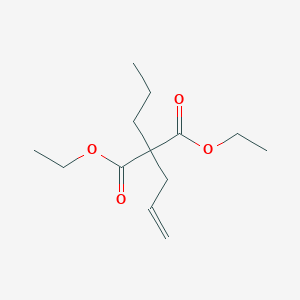
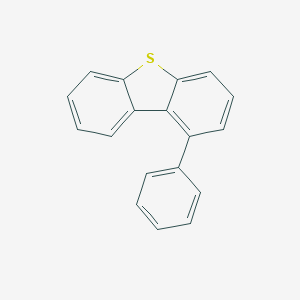
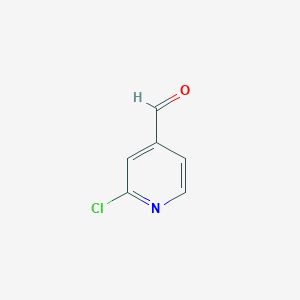
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
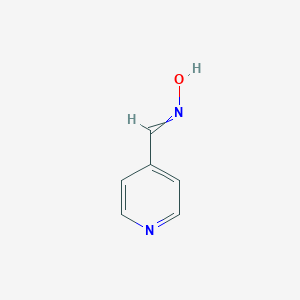
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
